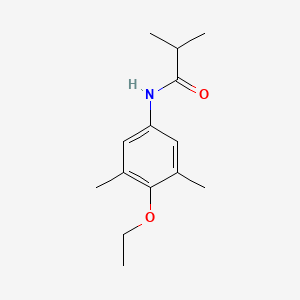
Carbanide;scandium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;scandium(3+) is a compound that features a carbanion (a negatively charged carbon atom) bonded to a scandium ion in its +3 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;scandium(3+) typically involves the reaction of a carbanion precursor with a scandium salt. One common method is the reaction of a Grignard reagent (an organomagnesium compound) with scandium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to stabilize the carbanion.
Industrial Production Methods
Industrial production of carbanide;scandium(3+) is less common due to the rarity and cost of scandium. when produced, it often involves the use of advanced techniques such as organometallic synthesis and the use of specialized equipment to handle the reactive intermediates.
化学反应分析
Types of Reactions
Carbanide;scandium(3+) can undergo various types of chemical reactions, including:
Oxidation: The carbanion can be oxidized to form carbonyl compounds.
Reduction: The scandium ion can be reduced to lower oxidation states.
Substitution: The carbanion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other electrophiles are common reagents.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Lower oxidation state scandium compounds.
Substitution: Various substituted organic compounds.
科学研究应用
Carbanide;scandium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Used in the production of high-strength materials and as a catalyst in industrial chemical processes.
相似化合物的比较
Similar Compounds
Carbanide;yttrium(3+): Similar in structure but with yttrium instead of scandium.
Carbanide;titanium(3+): Features titanium in the +3 oxidation state.
Carbanide;aluminum(3+): Contains aluminum in the +3 oxidation state.
Uniqueness
Carbanide;scandium(3+) is unique due to the specific properties of scandium, such as its smaller ionic radius and higher charge density compared to other similar elements. This results in different reactivity and stability profiles, making it particularly useful in certain catalytic applications and materials science.
属性
| 93383-04-1 | |
分子式 |
C2H6Sc+ |
分子量 |
75.02 g/mol |
IUPAC 名称 |
carbanide;scandium(3+) |
InChI |
InChI=1S/2CH3.Sc/h2*1H3;/q2*-1;+3 |
InChI 键 |
ABDOSCIUXFOAAJ-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].[Sc+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





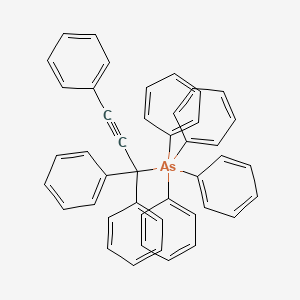
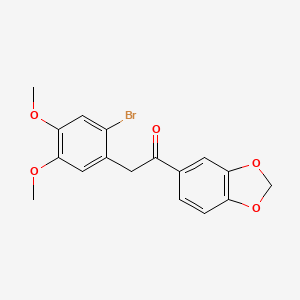
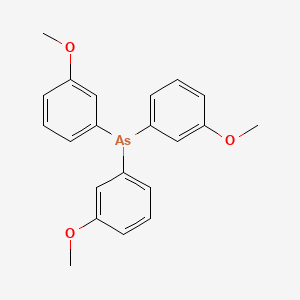
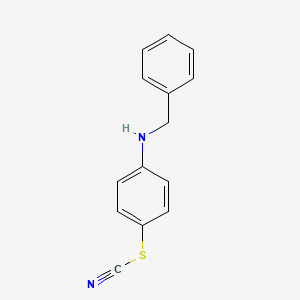
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

